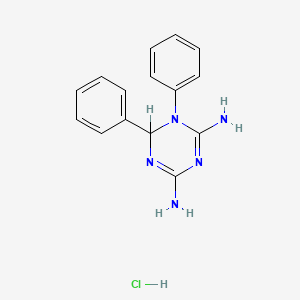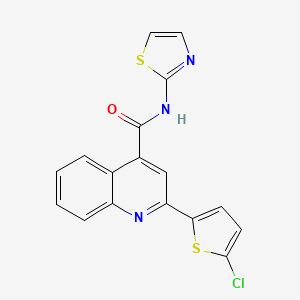
1,6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride
Vue d'ensemble
Description
1,6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as DPT or DPT hydrochloride and is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Antiplasmodial Activity
1,6-Diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives have shown significant in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. Notably, a specific compound within this series demonstrated exceptional potency against the drug-resistant FCR-3 strain, with an IC50 value of 2.66 nM, indicating its potential as an antimalarial agent (Lourens et al., 2016).
Synthesis Methods and Anticancer Screening
Innovative synthesis methods have been developed for 1,6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamines, including a one-pot synthesis under microwave irradiation. This method facilitates the creation of a diverse library of compounds, which have been screened for anticancer properties. Such advancements in synthesis methods expand the potential applications of these compounds in various fields of medicinal chemistry (Junaid et al., 2019).
Synthesis of Novel 2,N6-Disubstituted Derivatives
The synthesis of novel 2,N6-disubstituted derivatives of 1,6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamines has been explored, with variations in the substituents leading to compounds with varying antimalarial activities. These studies contribute to understanding the structure-activity relationships of these compounds (Gravestock et al., 2011).
Thermally Stable and Organosoluble Aromatic Polyamides
The synthesis of phenyl-1,3,5-triazine functional aromatic polyamides, incorporating 1,6-diphenyl-1,6-dihydro-1,3,5-triazine moieties, has been reported. These polymers exhibit high thermal stability and good solubility in organic solvents, making them useful in high-performance materials (Yu et al., 2012).
Host-Guest Chemistry
Research into the formation of ethanol clathrates by compounds related to 1,6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamines has been conducted. This explores their potential in host-guest chemistry, which is relevant in areas like molecular recognition and crystal engineering (Junaid et al., 2019).
Reaction with Organomagnesium Halides
Studies on the reaction of 1,6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives with organomagnesium halides provide insights into their chemical reactivity and potential applications in synthetic chemistry (Mustafa et al., 1971).
Synthesis and Characterization of Dendrimeric Complexes
The development of dendrimeric complexes using triazine-centered ligands demonstrates the versatility of these compounds in coordination chemistry and materials science (Uysal & Koç, 2010).
Molecular Structure and Spectroscopic Analysis
In-depth studies on the molecular structure and spectroscopic properties of triazine derivatives, including NMR and FT-IR analyses, contribute to our understanding of their physicochemical characteristics, which is crucial for their application in various scientific fields (Kavipriya et al., 2015).
Propriétés
IUPAC Name |
1,2-diphenyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.ClH/c16-14-18-13(11-7-3-1-4-8-11)20(15(17)19-14)12-9-5-2-6-10-12;/h1-10,13H,(H4,16,17,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDNVCXOYHSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N=C(N=C(N2C3=CC=CC=C3)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5069814.png)
![N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5069826.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5069832.png)




![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide hydrochloride](/img/structure/B5069851.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5069860.png)
![methyl {5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5069865.png)
![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)
![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)
